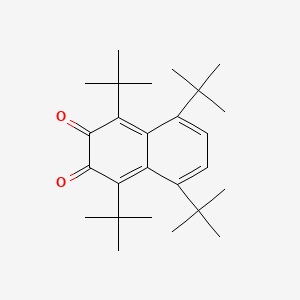
1,4,5,8-Tetra-tert-butylnaphthalene-2,3-dione
Cat. No. B8468929
Key on ui cas rn:
62435-77-2
M. Wt: 382.6 g/mol
InChI Key: PBCBYUHNDYLDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04004571
Procedure details


One stoichiometric equivalent of 1,4,5,8-tetra-t-butyl-naphthalene and one equivalent of osmium tetraoxide (OsO4) in pyridine are stirred for several hours at room temperature (about 20°-25° C). A solution of excess sodium bisulfite (NaHSO3) in pyridine and water is added with stirring. The resulting crude product is extracted with methylene chloride (H2CCL2) and is purified by chromatography on alumina. A resulting 1,4,5,8-tetra-t-butyl-2,3-dihydronaphthalene-2,3-diol is treated with excess copper sulfate (CuSO4) in pyridine and water, is heated to 90° C for several hours, and then is cooled. The mixture is diluted with water and is extracted with an organic solvent (e.g., diethylether, chloroform, or methylene chloride). The solvent is evaporated and the crude product purified by chromatography on alumina to obtain 1,4,5,8-tetra-t-butyl-2,3-dihydronaphthalene-2,3-dione (1,4,5,8-tetra-t-butyl-2,3-naphthoquinone).
Name
1,4,5,8-tetra-t-butyl-naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[C:14]2[C:9](=[C:10]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:11]=[CH:12][C:13]=2[C:15]([CH3:18])([CH3:17])[CH3:16])[C:8]([C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(=O)(O)[O-:28].[Na+].[OH2:32]>N1C=CC=CC=1.[Os](=O)(=O)(=O)=O>[C:19]([C:10]1[C:11](=[O:28])[C:12](=[O:32])[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=[C:14]2[C:9]=1[C:8]([C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:7][CH:6]=[C:5]2[C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:22])([CH3:21])[CH3:20] |f:1.2|
|
Inputs


Step One
|
Name
|
1,4,5,8-tetra-t-butyl-naphthalene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C2=C(C=CC(=C12)C(C)(C)C)C(C)(C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting crude product is extracted with methylene chloride (H2CCL2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography on alumina
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A resulting 1,4,5,8-tetra-t-butyl-2,3-dihydronaphthalene-2,3-diol is treated with excess copper sulfate (CuSO4) in pyridine and water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture is diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with an organic solvent (e.g., diethylether, chloroform, or methylene chloride)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product purified by chromatography on alumina
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C(C(C(=C2C(=CC=C(C12)C(C)(C)C)C(C)(C)C)C(C)(C)C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
